(2-n-Butyloxy-3-fluorophenyl)Zinc bromide
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Overview
Description
(2-n-butyloxy-3-fluorophenyl)zinc bromide, 0.50 M in tetrahydrofuran (THF), is an organozinc compound used in various chemical reactions, particularly in organic synthesis. This compound is known for its reactivity and utility in forming carbon-carbon bonds, making it valuable in the field of synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of (2-n-butyloxy-3-fluorophenyl)zinc bromide typically involves the reaction of 2-n-butyloxy-3-fluorophenyl bromide with zinc in the presence of a suitable solvent like THF. The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:
2-n-butyloxy-3-fluorophenyl bromide+Zn→(2-n-butyloxy-3-fluorophenyl)zinc bromide
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and controlled environments to ensure high yield and purity. The process involves rigorous quality control measures to maintain consistency and safety.
Chemical Reactions Analysis
Types of Reactions
(2-n-butyloxy-3-fluorophenyl)zinc bromide undergoes various types of reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the zinc-bromide bond is replaced by other nucleophiles.
Cross-Coupling Reactions: It is commonly used in palladium-catalyzed Negishi cross-coupling reactions to form carbon-carbon bonds with organic halides or triflates.
Common Reagents and Conditions
Palladium Catalysts: Used in cross-coupling reactions to facilitate the formation of carbon-carbon bonds.
Organic Halides or Triflates: React with this compound in cross-coupling reactions.
Inert Atmosphere: Reactions are typically carried out under nitrogen or argon to prevent oxidation.
Major Products
The major products formed from these reactions depend on the specific reagents used. For example, in a cross-coupling reaction with 4-bromoanisole, the product would be n-butyloxy-3-fluorophenyl anisole .
Scientific Research Applications
(2-n-butyloxy-3-fluorophenyl)zinc bromide has several applications in scientific research:
Chemistry: Used in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.
Medicine: Used in the development of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: Employed in the production of fine chemicals and materials.
Mechanism of Action
The mechanism by which (2-n-butyloxy-3-fluorophenyl)zinc bromide exerts its effects involves the transfer of the phenyl group to a target molecule. This transfer is facilitated by the zinc atom, which acts as a mediator in the reaction. The molecular targets and pathways involved depend on the specific reaction and reagents used.
Comparison with Similar Compounds
Similar Compounds
Butylzinc bromide: Another organozinc compound used in similar types of reactions.
(2-n-butyloxy-3,5-difluorophenyl)zinc bromide: A closely related compound with an additional fluorine atom.
Uniqueness
(2-n-butyloxy-3-fluorophenyl)zinc bromide is unique due to its specific substitution pattern on the phenyl ring, which can influence its reactivity and the types of products formed in reactions. The presence of the butyloxy and fluorine groups can also affect its chemical properties and applications.
Properties
Molecular Formula |
C10H12BrFOZn |
---|---|
Molecular Weight |
312.5 g/mol |
IUPAC Name |
bromozinc(1+);1-butoxy-2-fluorobenzene-6-ide |
InChI |
InChI=1S/C10H12FO.BrH.Zn/c1-2-3-8-12-10-7-5-4-6-9(10)11;;/h4-6H,2-3,8H2,1H3;1H;/q-1;;+2/p-1 |
InChI Key |
NTJZWGLIIIWDAQ-UHFFFAOYSA-M |
Canonical SMILES |
CCCCOC1=[C-]C=CC=C1F.[Zn+]Br |
Origin of Product |
United States |
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